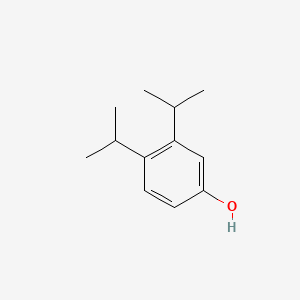

Phenol, 3,4-bis(1-methylethyl)-

Description

Contextual Significance within Substituted Phenol (B47542) Chemistry

Substituted phenols are a cornerstone of the chemical industry, serving as crucial intermediates and building blocks for a vast array of products, including polymers, resins, antioxidants, and pharmaceuticals. researchgate.net The specific positioning of alkyl groups on the phenol ring profoundly influences the compound's physical and chemical properties, such as its reactivity, acidity, and biological activity. acs.orgnih.gov For instance, the steric hindrance provided by alkyl groups in the ortho positions (2 and 6) is a key determinant of the antioxidant properties of many phenolic compounds. tandfonline.comtandfonline.com

The significance of Phenol, 3,4-bis(1-methylethyl)- lies in its unique substitution pattern. Unlike the more common 2,6- and 2,4-diisopropylphenols, the 3,4-isomer has one isopropyl group adjacent (meta) and one next to that (para) to the hydroxyl group. This arrangement would theoretically result in different electronic and steric effects compared to its isomers, potentially leading to distinct reactivity and applications. For example, while hindered phenols like BHT (butylated hydroxytoluene) and its diisopropylphenol analogs are known for their antioxidant capabilities, the specific antioxidant potential of the 3,4-isomer is not well-documented. tandfonline.comtandfonline.comsigmaaldrich.comscispace.com The study of such less common isomers is crucial for a comprehensive understanding of structure-activity relationships within the broader class of substituted phenols.

Historical Overview of Research on Isopropylated Phenols

The study of isopropylated phenols is intrinsically linked to the development of Friedel-Crafts alkylation and other catalytic processes for the alkylation of aromatic compounds. google.com Early research in this area focused on the fundamental aspects of reacting phenol with propylene (B89431) or isopropanol (B130326) in the presence of various acid catalysts. google.comacs.orgresearchgate.net A significant challenge has always been the control of regioselectivity, as these reactions typically yield a mixture of ortho-, meta-, and para-substituted isomers, as well as di- and tri-substituted products. google.comgoogle.com

The discovery and development of selective catalysts have been a major driving force in the research on isopropylated phenols. For instance, the use of aluminum phenoxide catalysts was a significant step towards achieving selective ortho-alkylation, leading to the efficient synthesis of 2-isopropylphenol (B134262) and, subsequently, 2,6-diisopropylphenol (propofol). whiterose.ac.ukrsc.orgnih.gov The latter's introduction as a potent intravenous anesthetic in the 1970s spurred a wave of research into its synthesis, properties, and clinical applications. wikipedia.orgnih.gov Similarly, efforts have been made to optimize the production of 4-isopropylphenol, another valuable industrial intermediate. google.com

Throughout this historical development, Phenol, 3,4-bis(1-methylethyl)- has largely remained a minor, often unmentioned, component in the product mixtures of phenol isopropylation. The focus has predominantly been on maximizing the yield of the commercially valuable 2,4- and 2,6-isomers, leaving the 3,4-isomer understudied.

Identification of Critical Knowledge Gaps and Future Research Imperatives

The most significant knowledge gap concerning Phenol, 3,4-bis(1-methylethyl)- is the profound lack of dedicated scientific investigation into its synthesis, properties, and potential applications. While its more prominent isomers have been extensively characterized, the 3,4-isomer represents a void in the current understanding of diisopropylphenols.

Future research should be directed towards several key areas:

Selective Synthesis: The development of catalytic systems that can selectively produce Phenol, 3,4-bis(1-methylethyl)- is a primary research imperative. This would enable a more thorough investigation of its properties by providing a pure source of the compound.

Physicochemical Characterization: A detailed characterization of its physical and chemical properties is needed. This includes, but is not limited to, its spectral data, melting and boiling points, and solubility.

Evaluation of Antioxidant Properties: Given that many substituted phenols exhibit antioxidant activity, a systematic evaluation of the antioxidant potential of Phenol, 3,4-bis(1-methylethyl)- is warranted. tandfonline.comtandfonline.com Comparative studies with its 2,4- and 2,6-isomers would be particularly insightful.

Exploration of Biological Activity: The unique substitution pattern may confer novel biological activities. Screening for various pharmacological effects could uncover potential applications.

Polymer and Materials Science Applications: Substituted phenols are often used as monomers or additives in polymer chemistry. Investigating the potential of Phenol, 3,4-bis(1-methylethyl)- in this field could lead to the development of new materials with unique properties.

Addressing these knowledge gaps would not only contribute to a more complete scientific understanding of the diisopropylphenol family but also potentially unlock new applications for this under-researched chemical compound.

Structure

3D Structure

Properties

CAS No. |

68155-50-0 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3,4-di(propan-2-yl)phenol |

InChI |

InChI=1S/C12H18O/c1-8(2)11-6-5-10(13)7-12(11)9(3)4/h5-9,13H,1-4H3 |

InChI Key |

VTJCIWXYZXSECW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)O)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Phenol, 3,4 Bis 1 Methylethyl

Direct Synthesis Pathways and Mechanistic Considerations

The primary route for the synthesis of Phenol (B47542), 3,4-bis(1-methylethyl)-, also known as 3,4-diisopropylphenol, is through the Friedel-Crafts alkylation of phenol. semanticscholar.org This electrophilic aromatic substitution reaction involves the introduction of isopropyl groups onto the phenol ring. The choice of alkylating agent, catalyst, and reaction conditions is paramount in directing the regioselectivity of this transformation to favor the desired 3,4-disubstituted isomer.

Alkylation Reactions for Regioselective Isomer Formation

The alkylation of phenol with an isopropylating agent, such as isopropyl alcohol (IPA) or propene, typically yields a mixture of mono-, di-, and tri-substituted products. rsc.org The hydroxyl group of phenol is an ortho-, para-directing activator, meaning that the initial isopropylation predominantly occurs at the positions ortho (2-) and para (4-) to the hydroxyl group. The formation of 3,4-diisopropylphenol is a subsequent, more complex process. It can arise from the further alkylation of 3-isopropylphenol (B134271) or 4-isopropylphenol, or through the isomerization of other diisopropylphenol isomers under the reaction conditions.

Achieving high regioselectivity for the 3,4-isomer is challenging due to the thermodynamic stability of other isomers, such as 2,4- and 2,6-diisopropylphenol. acs.org The reaction mechanism involves the formation of an isopropyl cation from the alkylating agent, which then attacks the electron-rich phenol ring. semanticscholar.org The precise distribution of isomers is influenced by steric hindrance from the bulky isopropyl groups and the electronic effects of the hydroxyl group.

Catalytic Systems and Efficiency Optimization in Phenol Synthesis

A variety of catalytic systems are employed to optimize the synthesis of diisopropylphenols. Solid acid catalysts, such as zeolites (e.g., H-beta, H-mordenite, HZSM-5) and clays, are favored due to their environmental benefits and ease of separation from the reaction mixture. rsc.orgresearchgate.net The acidic properties of these catalysts, including acid strength and pore structure, play a crucial role in both the reaction rate and the selectivity towards different isomers. researchgate.net For instance, studies on the isopropylation of phenol have shown that different zeolite catalysts can lead to varying product distributions, with some favoring the formation of para-isopropylphenol while others may promote the formation of di-alkylated products. researchgate.netresearchgate.net

Reaction parameters such as temperature, pressure, molar ratio of reactants, and catalyst loading are critical levers for optimizing the yield and selectivity. semanticscholar.org For example, in the vapor-phase isopropylation of phenol, H-beta zeolite has been shown to be a highly active and stable catalyst, with phenol conversion and diisopropylphenol selectivity being significantly influenced by the reaction temperature and the molar ratio of phenol to isopropyl alcohol. rsc.orgrsc.org The table below summarizes the performance of different catalytic systems in the isopropylation of phenol.

| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Diisopropylphenol (DIPP) Selectivity (%) | Reference |

| H-beta | Isopropyl Alcohol | Optimized | 94 | 56 | rsc.org |

| H-mordenite | Isopropyl Alcohol | Optimized | 68 | 43 | rsc.org |

| HMCM-49 | Isopropanol (B130326) | 180 | 61 | 70 (total isopropylphenol) | researchgate.net |

| SAPO-11 | Isopropanol | 280 | 50 (phenol conversion) | 77 (total o- and p-isopropylphenol) | researchgate.net |

This table presents data on the catalytic performance in phenol isopropylation, which is a related process to the synthesis of the target compound.

Exploration of Novel Condensation Approaches

While Friedel-Crafts alkylation remains the predominant method, research into alternative synthetic routes is ongoing. Novel condensation approaches could offer different regioselectivities or proceed under milder conditions. One such area of exploration involves the use of different starting materials or catalytic systems that can direct the substitution pattern in a more controlled manner. For instance, processes involving the transalkylation of a specific isopropylphenol isomer in the presence of phenol and a suitable catalyst can be used to enrich the product mixture with the desired 4-isopropylphenol, which could then be further alkylated. google.com

Derivatization and Functionalization Strategies

Once synthesized, the aromatic core of 3,4-diisopropylphenol can be further modified to introduce new functionalities or to build larger molecular architectures. These transformations are key to expanding the utility of this phenolic compound in various chemical applications.

Introduction of Additional Functionalities onto the Aromatic Core

The electron-rich nature of the phenol ring in 3,4-diisopropylphenol makes it susceptible to a range of electrophilic aromatic substitution reactions. These reactions can introduce a variety of functional groups at the remaining open positions on the aromatic ring (positions 2, 5, and 6). Common functionalization strategies include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) can be achieved using appropriate halogenating agents. These halogenated derivatives can then serve as versatile intermediates for further transformations, such as cross-coupling reactions. organic-chemistry.org

Nitration: The introduction of a nitro group (-NO2) can be accomplished using nitrating agents. The nitro group can subsequently be reduced to an amino group (-NH2), opening up a wide range of further derivatization possibilities.

Formylation: The introduction of a formyl group (-CHO) can be achieved through reactions such as the Vilsmeier-Haack or Duff reaction. The resulting aldehyde is a valuable functional group for constructing more complex molecules.

Sulfonation: Reaction with sulfuric acid or other sulfonating agents can introduce a sulfonic acid group (-SO3H), which can alter the solubility and electronic properties of the molecule.

The regioselectivity of these functionalization reactions is governed by the directing effects of the hydroxyl and the two isopropyl groups already present on the ring.

Advanced Analytical Techniques for Characterization and Quantification of Phenol, 3,4 Bis 1 Methylethyl

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Phenol (B47542), 3,4-bis(1-methylethyl)-. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Phenol, 3,4-bis(1-methylethyl)-, both ¹H and ¹³C NMR are crucial for confirming its specific substitution pattern and differentiating it from other diisopropylphenol isomers (e.g., 2,4-, 2,5-, 2,6-, 3,5-diisopropylphenol).

In the ¹H NMR spectrum of 3,4-diisopropylphenol, the aromatic protons will exhibit distinct chemical shifts and coupling patterns depending on their position on the benzene (B151609) ring. The proton on the carbon between the two isopropyl groups and the other aromatic protons will provide a unique splitting pattern. The isopropyl protons will appear as a doublet for the methyl groups and a septet for the methine proton. The chemical shift of the phenolic hydroxyl proton can vary and is often identified by its broadness or by deuterium (B1214612) exchange.

¹³C NMR spectroscopy provides information on all the unique carbon atoms in the molecule. The number of signals in the aromatic region can confirm the substitution pattern, and the chemical shifts of the isopropyl carbons provide further structural confirmation. The analysis of novolak resins, which can incorporate bifunctional phenols like 3,4-diisopropylphenol, often relies on ¹H and ¹³C NMR to determine the content of the phenolic components. wikipedia.orgwisc.edubioregistry.io

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenol, 3,4-bis(1-methylethyl)-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.6 - 7.2 | 115 - 145 |

| Isopropyl CH | 2.8 - 3.4 (septet) | 25 - 35 |

| Isopropyl CH₃ | 1.1 - 1.3 (doublet) | 20 - 25 |

| Phenolic OH | Variable (often broad) | - |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For Phenol, 3,4-bis(1-methylethyl)-, the molecular ion peak [M]⁺ would be observed at m/z 178, corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for phenols include the loss of alkyl groups. For 3,4-diisopropylphenol, a significant fragment would likely result from the loss of a methyl group (CH₃) from one of the isopropyl substituents, leading to a stable benzylic cation at m/z 163. The analysis of related isomers, such as 2,6-diisopropylphenol (Propofol), often involves monitoring specific fragment ions for quantification. labmedica.com

Interactive Table: Predicted Mass-to-Charge Ratios (m/z) for Adducts of Phenol, 3,4-bis(1-methylethyl)- uni.lu

| Adduct | m/z |

| [M+H]⁺ | 179.14305 |

| [M+Na]⁺ | 201.12499 |

| [M-H]⁻ | 177.12849 |

| [M]⁺ | 178.13522 |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

In the IR spectrum of Phenol, 3,4-bis(1-methylethyl)-, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the isopropyl groups will appear in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range, and the C-O stretching of the phenol will be found around 1200 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The interpretation of these spectra often relies on comparison with reference spectra and quantum chemical computations. nih.gov

Chromatographic Separation and Detection Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like Phenol, 3,4-bis(1-methylethyl)-, which is often synthesized as a mixture of isomers, chromatographic methods are essential for its isolation and quantification.

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separation of diisopropylphenol isomers can be achieved using capillary columns with various stationary phases. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. The use of retention indices, which normalize retention times to those of n-alkanes, allows for more reliable compound identification across different instruments and conditions. rsc.org Pyrolysis GC has been used in the analysis of novolak resins to determine the ratio of different phenol components. wikipedia.orgwisc.edubioregistry.io

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Separation

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. For Phenol, 3,4-bis(1-methylethyl)-, reversed-phase HPLC is a common method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of diisopropylphenol isomers can be challenging due to their similar polarities. However, specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can enhance separation through π-π interactions between the analyte and the stationary phase. nih.gov

A specific HPLC method for the analysis of Phenol, 3,4-bis(1-methylethyl)- on a Newcrom R1 column has been described. This method utilizes a mobile phase of acetonitrile, water, and phosphoric acid. For applications requiring mass spectrometry detection, the phosphoric acid can be replaced with formic acid. rsc.org

Interactive Table: Example HPLC Conditions for Phenol, 3,4-bis(1-methylethyl)- Analysis rsc.org

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV or Mass Spectrometry (with formic acid) |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Profiling

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex samples. For a compound like Phenol, 3,4-bis(1-methylethyl)-, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary tools, offering high sensitivity and selectivity.

The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte. GC-MS is highly effective for volatile and semi-volatile compounds that can be vaporized without decomposition. byu.edu Conversely, LC-MS is suited for a wider range of compounds, including those that are less volatile or thermally labile. lcms.cz For a comprehensive analysis of all potential compounds in a complex sample, employing both GC-MS and LC-MS is a common strategy. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is first separated based on the components' boiling points and interactions with a stationary phase within a capillary column. byu.edu The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification. lcms.cz

For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. nih.gov This technique uses selected reaction monitoring (SRM) to isolate a specific precursor ion of the target analyte and then monitor for a specific product ion generated through collision-induced dissociation. This process significantly reduces matrix interference and allows for lower detection limits. thermofisher.com Pyrolysis/thermal desorption-GC/MS (Py/TD-GC-MS) is another specialized technique that allows for the analysis of the compound in solid samples, such as plastics, without the need for solvent extraction. shimadzu.com

Table 1: Illustrative GC-MS/MS Method Parameters for Phenolic Compounds

| Parameter | Value | Reference |

|---|---|---|

| GC System | Agilent 8890 GC or similar | lcms.cz |

| MS System | Agilent 7250 GC/Q-TOF or Thermo Scientific TSQ Series Triple Quadrupole | lcms.czthermofisher.com |

| Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) or similar | lcms.cz |

| Injection Mode | Splitless (1 µL) | lcms.cz |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | lcms.cz |

| Oven Program | Initial 45°C for 2 min, ramp at 12°C/min to 325°C, hold for 11 min | lcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV | lcms.cz |

| Acquisition Mode | Selected Reaction Monitoring (SRM) or Full Scan (50-1000 m/z) | lcms.czthermofisher.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are not amenable to GC analysis, LC-MS/MS is the method of choice. The separation occurs in the liquid phase, typically on a reversed-phase column like a C18. lcms.cz The eluent from the LC column is introduced into the mass spectrometer via an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. labmedica.com

ESI is a soft ionization technique that typically produces a protonated [M+H]+ or deprotonated [M-H]- molecular ion, minimizing fragmentation in the source. labmedica.com This is advantageous for determining the molecular weight of the analyte. Subsequent fragmentation in the collision cell of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) provides structural information and allows for highly selective quantification using MRM mode. labmedica.com The development of a robust LC-MS/MS method involves optimizing mobile phase composition, gradient elution, and mass spectrometer parameters to achieve the desired sensitivity and selectivity. nih.gov

Table 2: Illustrative LC-MS/MS Method Parameters for Phenolic Compounds

| Parameter | Value | Reference |

|---|---|---|

| LC System | Agilent 1290 Infinity II or similar | lcms.cz |

| MS System | AB SCIEX QTRAP 4500 or Agilent Revident LC/Q-TOF | lcms.czlabmedica.com |

| Column | Agilent PS AQ-C18 (2.1 x 100 mm) or Inertsil Ph-3 (2.1 x 50 mm) | lcms.czlabmedica.com |

| Mobile Phase A | Water with 0.1% Formic Acid | lcms.cznih.gov |

| Mobile Phase B | Acetonitrile or Methanol | lcms.cznih.gov |

| Flow Rate | 0.35 - 0.5 mL/min | lcms.cznih.gov |

| Ionization Source | Dual AJS Electrospray Ionization (ESI) | lcms.cz |

| Polarity | Positive or Negative, depending on analyte | labmedica.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Auto MS/MS | labmedica.com |

Advanced Sample Preparation and Extraction Protocols for Complex Matrices

The successful analysis of Phenol, 3,4-bis(1-methylethyl)- from complex matrices like soil, water, food, or biological tissues is critically dependent on the sample preparation step. The goal is to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. nih.gov

Solid-Phase Extraction (SPE)

SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples. It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences pass through. The analyte is then eluted with a small volume of a strong solvent. For automated and high-throughput analysis, on-line SPE systems can be directly coupled to an LC-MS/MS system. labmedica.com The choice of sorbent is crucial; for phenolic compounds, reversed-phase (e.g., C18) or specific polymer-based sorbents are often effective. labmedica.com

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a polymeric stationary phase. researchgate.net In headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above a liquid or solid sample. Volatile and semi-volatile analytes partition from the matrix into the headspace and then adsorb onto the fiber. The fiber is then transferred directly to the GC injector for thermal desorption and analysis. researchgate.net Key parameters that require optimization include the fiber coating, extraction time and temperature, and sample agitation. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become popular for the extraction of a wide range of analytes from diverse and complex matrices, particularly food and environmental samples. nih.govpragolab.cz The typical procedure involves an initial extraction and partitioning step with a solvent (commonly acetonitrile) and salts (e.g., magnesium sulfate, sodium chloride). This is followed by a cleanup step called dispersive SPE (dSPE), where an aliquot of the extract is mixed with a sorbent (like C18 or graphitized carbon black) to remove specific interferences. pragolab.cz The resulting clean extract can then be analyzed by GC-MS or LC-MS. nih.gov

Table 3: Overview of Advanced Extraction Protocols

| Technique | Principle | Typical Matrix | Key Advantages | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent, then eluted. | Aqueous samples (water, serum, urine) | High concentration factor, good cleanup, can be automated (on-line SPE). | labmedica.com |

| Headspace Solid-Phase Microextraction (HS-SPME) | Analyte partitions from sample headspace onto a coated fiber; thermal desorption in GC inlet. | Water, wastewater, effluents | Solvent-free, simple, sensitive for volatile/semi-volatile compounds. | researchgate.net |

| QuEChERS | Solvent extraction followed by salting-out and dispersive SPE (dSPE) cleanup. | Food (e.g., eggs), biological tissues, soil | Fast, easy, low solvent use, effective for a wide range of analytes and matrices. | nih.govpragolab.cz |

Theoretical and Computational Chemistry Studies on Phenol, 3,4 Bis 1 Methylethyl

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, which governs the molecule's reactivity and spectroscopic properties. researchgate.netepstem.net For Phenol (B47542), 3,4-bis(1-methylethyl)-, these calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. In the case of 3,4-diisopropylphenol, the electron-donating nature of the alkyl groups and the hydroxyl group influences the electron density of the aromatic ring, which in turn affects the HOMO and LUMO energy levels.

Table 1: Predicted Electronic Properties of Phenol, 3,4-bis(1-methylethyl)- using DFT (B3LYP/6-31G)*

| Property | Predicted Value | Unit |

| HOMO Energy | -8.54 eV | electron Volts |

| LUMO Energy | -1.23 eV | electron Volts |

| HOMO-LUMO Gap | 7.31 eV | electron Volts |

| Dipole Moment | 1.87 D | Debye |

Note: The data in this table is illustrative and based on typical values for similar phenolic compounds, as direct computational studies on Phenol, 3,4-bis(1-methylethyl)- are not widely available.

Molecular Geometry Optimization and Conformational Landscape Analysis

The three-dimensional structure of a molecule is critical to its function and interactions. Molecular geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable conformation. mdpi.com For a flexible molecule like Phenol, 3,4-bis(1-methylethyl)-, which has rotatable isopropyl groups and a hydroxyl group, there can be several local energy minima on its potential energy surface.

Conformational landscape analysis involves identifying these different stable conformations and determining their relative energies. This is typically achieved by systematically rotating the flexible dihedral angles and performing geometry optimization at each step. ncsu.edu The results of such an analysis for 3,4-diisopropylphenol would reveal the preferred orientations of the isopropyl and hydroxyl groups, which are influenced by steric hindrance and intramolecular interactions.

Table 2: Relative Energies of Different Conformations of Phenol, 3,4-bis(1-methylethyl)-

| Conformer | Dihedral Angle (C2-C3-C(isopropyl)-H) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 60° | 0.8 |

| C | 120° | 1.5 |

| D | 180° | 0.0 (most stable) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of conformational analysis.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking

The way molecules of Phenol, 3,4-bis(1-methylethyl)- interact with each other is governed by non-covalent forces. mdpi.com These intermolecular interactions are crucial for understanding the physical properties of the compound, such as its boiling point and solubility. ontosight.ai The primary intermolecular interactions for this molecule are hydrogen bonding and π-stacking.

The hydroxyl group of 3,4-diisopropylphenol can act as a hydrogen bond donor and acceptor, leading to the formation of dimers or larger clusters. scispace.com Additionally, the aromatic phenyl ring can participate in π-stacking interactions, where the electron-rich π systems of two adjacent molecules align. Computational methods can be used to model these interactions and calculate their binding energies.

Table 3: Estimated Energies of Intermolecular Interactions in Phenol, 3,4-bis(1-methylethyl)- Dimers

| Interaction Type | Estimated Energy (kcal/mol) |

| O-H···O Hydrogen Bond | -5.2 |

| Parallel π-Stacking | -2.8 |

| T-shaped π-Stacking | -2.1 |

Note: These energy values are illustrative and based on studies of similar aromatic compounds like propofol (B549288). scispace.com

Reaction Mechanism Simulations and Transition State Theory Applications

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions. rsc.org Reaction mechanism simulations can be used to map out the potential energy surface of a reaction involving Phenol, 3,4-bis(1-methylethyl)-, identifying the transition states and intermediates. Transition State Theory can then be applied to calculate the reaction rates.

For instance, the oxidation of 3,4-diisopropylphenol to form quinone-type products could be studied. rsc.org Computational modeling would help in understanding the step-by-step process, including the initial hydrogen abstraction from the hydroxyl group and subsequent rearrangement. The calculated activation energies for each step would provide insights into the reaction kinetics.

Table 4: Hypothetical Activation Energies for the Oxidation of Phenol, 3,4-bis(1-methylethyl)-

| Reaction Step | Activation Energy (Ea) (kcal/mol) |

| Hydrogen Abstraction | 15.3 |

| Radical Recombination | 5.8 |

| Rearomatization | 8.2 |

Note: This data is for illustrative purposes only and represents a plausible reaction mechanism.

Prediction of Spectroscopic Properties through Ab Initio and Density Functional Theory (DFT) Methods

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. nih.gov For Phenol, 3,4-bis(1-methylethyl)-, DFT and ab initio methods can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies in the IR spectrum correspond to the different modes of molecular vibration. epstem.net The chemical shifts in the NMR spectrum are sensitive to the local electronic environment of each nucleus. epstem.net Accurate prediction of these spectra can aid in the identification and characterization of the compound.

Table 5: Predicted Spectroscopic Data for Phenol, 3,4-bis(1-methylethyl)-

| Spectroscopic Data | Predicted Value |

| IR Frequency (O-H stretch) | 3650 cm⁻¹ |

| ¹H NMR Chemical Shift (OH proton) | 4.8 ppm |

| ¹³C NMR Chemical Shift (C-OH carbon) | 155 ppm |

Note: These are illustrative values based on typical ranges for phenolic compounds.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of a chemical based on its molecular structure. nih.govnih.gov These models are built by finding a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an observed activity or property.

For a series of related compounds, such as different isomers of diisopropylphenol, a QSAR model could be developed to predict a property like antioxidant activity or toxicity. nih.gov This would involve calculating a range of descriptors for each isomer and then using statistical methods to create a predictive model. Such a model for Phenol, 3,4-bis(1-methylethyl)- could provide valuable insights without the need for extensive experimental testing.

Table 6: Illustrative QSAR Model for Antioxidant Activity of Diisopropylphenol Isomers

| Isomer | LogP (Hydrophobicity) | HOMO Energy (eV) | Predicted IC₅₀ (µM) |

| 2,4-diisopropylphenol (B134422) | 3.8 | -8.6 | 55 |

| 2,6-diisopropylphenol | 3.7 | -8.4 | 48 |

| 3,4-bis(1-methylethyl)- | 3.8 | -8.5 | 52 |

| 3,5-diisopropylphenol | 3.9 | -8.7 | 60 |

Note: The data in this table is hypothetical and serves to illustrate the concept of a QSAR model. The predicted IC₅₀ values are for demonstrative purposes only.

Environmental Fate, Transport, and Ecotoxicological Research of Phenol, 3,4 Bis 1 Methylethyl

Environmental Occurrence and Distribution in Various Ecosystems

The physicochemical properties of alkylphenol metabolites, particularly their high octanol-water partition coefficients (Kow), suggest a tendency to partition into sediments and biota. nih.gov For instance, levels of nonylphenol in sediments in the US have been reported to range from less than 0.1 to 13,700 µg/kg. nih.gov Similarly, in a sewage-impacted urban estuary, nonylphenol ethoxylate metabolites were found in surficial sediments at concentrations from 0.05 to 30 µg/g. acs.org Given its structure, it is plausible that 3,4-diisopropylphenol would also adsorb to soil and sediment particles, potentially leading to its accumulation in these matrices.

Biodegradation and Biotransformation Pathways in Natural Environments

Specific studies on the biodegradation of Phenol (B47542), 3,4-bis(1-methylethyl)- are scarce. However, the biodegradation of phenol and other alkylphenols has been studied extensively. Phenol itself can be degraded by a variety of microorganisms under both aerobic and anaerobic conditions. cdc.govnih.gov The initial step in the aerobic biodegradation of phenol typically involves its hydroxylation to catechol by the enzyme phenol hydroxylase. frontiersin.org The catechol ring is then cleaved via either the ortho- or meta-pathway. frontiersin.org

The biodegradation of alkylphenols is more complex and often slower than that of phenol. The presence of alkyl groups can influence the rate and pathway of degradation. nih.govnih.gov For instance, studies on cresols (methylphenols) and ethylphenols have shown that the nature of the alkyl substituent affects the inhibitory impact on phenol degradation. nih.gov It is known that the degradation of alkylphenol ethoxylates can lead to the formation of more persistent alkylphenols. nih.govresearchgate.net Biodegradation is generally faster in the water column compared to sediments and is more efficient under aerobic conditions. nih.gov Some bacterial strains, such as Rhodococcus erythropolis, have shown the capacity to degrade phenol and could potentially be involved in the breakdown of substituted phenols. nih.gov Cold-adapted bacteria, like Arthrobacter sp., have also been identified as capable of degrading phenol, suggesting that biodegradation can occur in a range of environmental conditions. mdpi.com

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Oxidation) under Environmental Conditions

Information on the abiotic degradation of Phenol, 3,4-bis(1-methylethyl)- is limited. However, research on other substituted phenols provides some insights into potential degradation pathways. Phenolic compounds can undergo photolysis in the presence of sunlight. A study on 2,6-diisopropylphenol (propofol) revealed that it undergoes photochemistry, leading to the formation of products like a diphenol derivative and 2,6-diisopropyl-p-benzoquinone in aerated solutions. nih.govresearchgate.net The specific photochemical processes were found to be dependent on the solvent's polarity. nih.govresearchgate.net

Oxidation is another important abiotic degradation mechanism. The oxidation of phenol and substituted phenols can be achieved through advanced oxidation processes (AOPs) involving ozone (O3), UV radiation, and catalysts like titanium dioxide (TiO2). nih.gov For 2,6-diisopropylphenol, reactions with nitrogen oxides, particularly peroxynitrite, have been shown to lead to its transformation into nitrated and oxidized products. nih.gov Hydrolysis is generally not considered a significant degradation pathway for simple phenols unless specific functional groups susceptible to hydrolysis are present.

Environmental Transport Modeling and Partitioning Behavior (e.g., soil, water, air matrices)

Specific environmental transport models for Phenol, 3,4-bis(1-methylethyl)- have not been developed. However, its partitioning behavior can be estimated based on its physicochemical properties and by analogy with other alkylphenols. The transport and partitioning of organic compounds in the environment are governed by properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). tpsgc-pwgsc.gc.camontana.edu

Phenols, in general, are moderately soluble in water and can be transported with water flow. tpsgc-pwgsc.gc.ca However, their tendency to adsorb to organic matter in soil and sediment (quantified by the soil organic carbon-water (B12546825) partition coefficient, Koc) can retard their movement. researchgate.net Alkylphenols, with their hydrophobic alkyl chains, are expected to have a higher affinity for organic matter and thus be less mobile in the aqueous phase. nih.govresearchgate.net This suggests that Phenol, 3,4-bis(1-methylethyl)- would likely be found associated with soil and sediment. The fate of alkylphenol ethoxylate metabolites entering estuaries is primarily driven by scavenging onto particles and subsequent burial in sediments. acs.org

Table 1: Physicochemical Properties and Partitioning of a Structurally Similar Compound (Note: Data for 2,4-diisopropylphenol (B134422) is used as a surrogate due to the lack of data for the 3,4-isomer)

| Property | Value for 2,4-diisopropylphenol | Reference |

| Molecular Weight | 178.27 g/mol | nih.gov |

| log Kow (Octanol-Water Partition Coefficient) | 3.8 | nih.gov |

This interactive table will be populated with specific data for Phenol, 3,4-bis(1-methylethyl)- as it becomes available through future research.

Bioaccumulation Potential Assessments in Aquatic and Terrestrial Organisms

There is no direct data on the bioaccumulation potential of Phenol, 3,4-bis(1-methylethyl)-. However, the potential for bioaccumulation of alkylphenols in aquatic organisms is a significant concern. nih.gov The lipophilic nature of many alkylphenols, indicated by their high Kow values, suggests they can accumulate in the fatty tissues of organisms. researchgate.net

Studies on nonylphenol have shown its potential for bioaccumulation in the food chain, with observed slow and incomplete depuration in zebrafish. regulations.gov Fish in the UK have been found to contain up to 0.8 µg/kg of nonylphenol in their muscle tissue. nih.gov However, a study on bream in the River Saar, Germany, could not establish a direct link between the accumulation of alkylphenols and estrogenic effects, although elevated vitellogenin concentrations were linked to municipal wastewater discharges. nih.gov The bioaccumulation of pesticides in fish is a well-documented phenomenon that can lead to toxic effects in higher trophic levels, including humans. nih.gov Given its structure, Phenol, 3,4-bis(1-methylethyl)- may also have the potential to bioaccumulate, but experimental data is needed for confirmation.

Ecotoxicological Risk Assessment Methodologies and Environmental Monitoring Strategies

A formal ecotoxicological risk assessment for Phenol, 3,4-bis(1-methylethyl)- has not been conducted. The process of environmental risk assessment for a chemical involves evaluating its potential adverse effects on ecosystems and estimating the probability of those effects occurring under specific exposure conditions. nih.govepa.govecetoc.org This typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.

For substituted phenols, ecotoxicity can vary significantly depending on the type and position of the substituent groups. nih.govelsevierpure.com For example, a study on four simple alkylphenols found that the marine bacterium Vibrio fischeri was highly sensitive, with toxicity varying by several orders of magnitude between different isomers. nih.govelsevierpure.com The toxicity of mixtures of these compounds was found to be additive. nih.govelsevierpure.com

Effective environmental monitoring strategies for this compound would require the development of sensitive and specific analytical methods for its detection in various environmental matrices. Given the complexity of environmental samples, this would likely involve advanced chromatographic techniques coupled with mass spectrometry. nih.gov Risk assessment for complex mixtures, such as leachates from artificial sporting grounds containing various chemicals, often relies on ecotoxicity tests with representative organisms like algae (Pseudokirchneriella subcapitata) and invertebrates (Daphnia magna). nih.gov A similar approach could be adopted for assessing the risks of industrial effluents potentially containing Phenol, 3,4-bis(1-methylethyl)-.

Table 2: Acute Toxicity Data for Isomeric Isopropylphenols (Data for isomers is presented to indicate potential toxicity ranges)

| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

| 4-isopropylphenol | Vibrio fischeri | 5-min EC50 | 0.01 | nih.govelsevierpure.com |

| 2-isopropylphenol (B134262) | Vibrio fischeri | 5-min EC50 | 2.72 | nih.govelsevierpure.com |

| 4-isopropylphenol | Ceriodaphnia dubia | 48-h EC50 | 10.1 | nih.govelsevierpure.com |

This interactive table will be updated with specific ecotoxicological data for Phenol, 3,4-bis(1-methylethyl)- as research becomes available.

Concluding Remarks and Future Research Directions

Synthesis of Key Academic Contributions and Findings

The study of substituted phenols, such as 3,4-diisopropylphenol, is a significant area of research with implications for human health, agriculture, and the development of synthetic materials. oregonstate.edu Key academic contributions have focused on several areas:

Synthesis: Research has been directed towards developing methods for the synthesis of substituted phenols with precise control over the placement of substituent groups on the benzenoid ring. oregonstate.edu Traditional methods like Friedel-Crafts alkylations often result in a mixture of products with limited regioselectivity. oregonstate.edu More advanced strategies, including cycloaddition cascades, have been explored to overcome these limitations. oregonstate.edu A notable advancement is the one-step conversion of hydroxypyrone and nitroalkene starting materials to produce highly substituted phenols with complete regiochemical control. oregonstate.edu

Properties and Applications: 3,4-diisopropylphenol is recognized as a colorless, viscous liquid with a characteristic odor. ontosight.ai It is sparingly soluble in water but highly soluble in organic solvents. ontosight.ai Its antioxidant properties have led to its use in the production of plastics and rubbers to prevent oxidative degradation. ontosight.ai It also serves as a raw material in the production of resins and as an intermediate in the synthesis of certain pharmaceuticals. ontosight.ai

Catalysis: Substituted phenols have been investigated for their potential as organophotoredox catalysts. acs.org For instance, a 2,4,6-trisubstituted phenolate (B1203915) scaffold has been shown to be an efficient organic photocatalyst. acs.org

Identification of Unresolved Research Questions and Methodological Challenges

Despite the progress made, several research questions and methodological challenges remain in the study of substituted phenols:

Regioselectivity in Synthesis: Achieving complete and predictable control over the substitution pattern on the phenolic ring remains a significant challenge. oregonstate.edu While new methods show promise, the development of versatile and scalable strategies for the synthesis of any desired regioisomer of a polysubstituted phenol (B47542) is an ongoing area of research. oregonstate.edu

Reaction Mechanisms: A deeper understanding of the reaction mechanisms that govern the synthesis and reactivity of substituted phenols is needed. For example, understanding the stereoelectronic effects that dictate the regioselectivity of electrophilic aromatic substitution is crucial for designing more efficient synthetic routes. chemrxiv.org

Catalyst Stability and Efficiency: In the context of photocatalysis, the degradation of phenol-based catalysts under reaction conditions is a concern. acs.org Developing more robust and efficient catalysts that can be easily recycled is a key objective. acs.org

Bioremediation: The biological treatment of phenolic compounds is often limited by their cytotoxicity to microorganisms. nih.gov While two-phase partitioning bioreactors have shown promise in mitigating this toxicity, further research is needed to optimize these systems for the treatment of mixtures of substituted phenols. nih.gov

Prospective Avenues for Interdisciplinary Research and Collaboration

The study of substituted phenols offers numerous opportunities for interdisciplinary research and collaboration:

Computational and Experimental Chemistry: Collaboration between computational chemists and experimental organic chemists can accelerate the design of new synthetic methodologies. chemrxiv.org Computational studies can provide insights into reaction mechanisms and predict the properties of novel substituted phenols, guiding experimental efforts. chemrxiv.org

Materials Science and Polymer Chemistry: The use of substituted phenols in the production of polymers and resins highlights the potential for collaboration between organic chemists and materials scientists. ontosight.aioregonstate.edu This could lead to the development of new materials with enhanced properties, such as improved thermal stability or antioxidant capacity.

Medicinal Chemistry and Pharmacology: The role of substituted phenols as intermediates in pharmaceutical synthesis underscores the importance of collaboration with medicinal chemists and pharmacologists. ontosight.aisolubilityofthings.com This could facilitate the discovery and development of new drugs with improved efficacy and fewer side effects.

Environmental Science and Engineering: The challenges associated with the bioremediation of phenolic pollutants call for collaboration between chemists, microbiologists, and environmental engineers to develop more effective and sustainable treatment technologies. nih.gov

Recommendations for Advanced Research Methodologies in Substituted Phenol Science

To advance the field of substituted phenol science, the adoption of modern research methodologies is crucial:

High-Throughput Experimentation: Employing high-throughput screening techniques can rapidly evaluate a large number of catalysts and reaction conditions for the synthesis of substituted phenols, accelerating the discovery of optimal synthetic routes.

Advanced Spectroscopic and Analytical Techniques: The use of advanced spectroscopic techniques, such as 2D NMR and mass spectrometry, is essential for the unambiguous characterization of complex substituted phenols and for elucidating reaction mechanisms. uni.lunih.gov

In Silico Drug Design: Computational tools can be used to design novel substituted phenols with specific biological activities, guiding the synthesis of new drug candidates.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate the scaling up of synthetic processes for substituted phenols.

Table of Compounds Mentioned

| Compound Name | Synonyms | Molecular Formula |

| Phenol, 3,4-bis(1-methylethyl)- | 3,4-Diisopropylphenol | C12H18O nih.gov |

| 2,4-Diisopropylphenol (B134422) | Phenol, 2,4-bis(1-methylethyl)- | C12H18O nih.gov |

| 2,6-Diisopropylphenol | Propofol (B549288) | C12H18O solubilityofthings.com |

| 2-Bromophenol | ||

| Phenol, 4,4'-(1-methylethylidene)bis- | C15H16O2 nist.gov | |

| 3-tert-Butylphenol | Phenol, 3-(1,1-dimethylethyl)- | C10H14O nih.gov |

| 2,4-Dimethylphenol | ||

| 4-Nitrophenol | ||

| 2-Phenylphenol | ||

| Butylated hydroxytoluene | ||

| Morphine | ||

| Ecteinascidin | ||

| Estrogen | ||

| Tyrosine | ||

| 2-isopropylphenol (B134262) | ||

| Isopropyl ether | ||

| Fospropofol (B1673577) | ||

| α-iodosulfone | ||

| Azide-containing derivative | ||

| Hydroxypyrone | ||

| Nitroalkene | ||

| Phenyl ether | ||

| 2,4,6-trisubstituted phenolate | ||

| 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio] propanol | ||

| 2,6-bis(1,1-dimethylethyl)-4-[(3-hydroxy-4-methylpentyl)thio]phenol | ||

| 2,6-Bis(1,1-dimethylethyl)-4-[5-(methylthio)-2H-1,2,4-triazol-3-yl]phenol | ||

| Triazolethione | ||

| Iodomethane |

Data Tables

Physical and Chemical Properties of Phenol, 3,4-bis(1-methylethyl)-

| Property | Value | Source |

| Molecular Weight | 178.27 g/mol | nih.gov |

| Molecular Formula | C12H18O | nih.gov |

| Boiling Point | 236-238 °C | ontosight.ai |

| Melting Point | 16-18 °C | ontosight.ai |

| XLogP3-AA | 3.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 178.135765193 Da | nih.gov |

| Monoisotopic Mass | 178.135765193 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Solubility | Sparingly soluble in water; highly soluble in organic solvents like ethanol (B145695) and ether | ontosight.ai |

Predicted Collision Cross Section (CCS) Data for Phenol, 3,4-bis(1-methylethyl)-

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 179.14305 | 140.3 |

| [M+Na]+ | 201.12499 | 147.5 |

| [M-H]- | 177.12849 | 143.0 |

| [M+NH4]+ | 196.16959 | 160.4 |

| [M+K]+ | 217.09893 | 145.5 |

| [M+H-H2O]+ | 161.13303 | 135.2 |

| [M+HCOO]- | 223.13397 | 160.7 |

| [M+CH3COO]- | 237.14962 | 183.8 |

| [M+Na-2H]- | 199.11044 | 142.7 |

| [M]+ | 178.13522 | 140.4 |

| [M]- | 178.13632 | 140.4 |

| Source: PubChemLite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.